molecular formula C12H13NO4 B11876224 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B11876224
M. Wt: 235.24 g/mol
InChI Key: KZFWIMQCWWZZAQ-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the tetrahydroisoquinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxycarbonyl and carboxylic acid groups.

    2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

Biological Activity

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has attracted significant attention due to its diverse biological activities. This article reviews the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds derived from isoquinoline and are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. MTHIQ specifically has been studied for its potential therapeutic applications in various diseases.

Biological Activities

1. Antitumor Activity
Research indicates that MTHIQ derivatives exhibit significant antitumor properties. A study reported that certain substituted THIQ-3-carboxylic acids demonstrated potent binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound from this series showed a Ki value of 5.2 µM against Bcl-2 proteins and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Neuroprotective Effects
MTHIQ has been investigated for its neuroprotective effects against neurodegenerative disorders. The structural modifications in THIQ analogs have been linked to enhanced neuroprotective activity, making them potential candidates for treating conditions such as Alzheimer's disease .

3. Anti-inflammatory Properties
Certain studies have highlighted the anti-inflammatory effects of MTHIQ derivatives. These compounds have shown promise in reducing inflammation markers and may be useful in managing chronic inflammatory diseases .

The mechanisms through which MTHIQ exerts its biological effects include:

  • Inhibition of Apoptotic Proteins : MTHIQ derivatives can inhibit anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells.
  • Modulation of Neurotransmitter Systems : Some THIQ compounds interact with neurotransmitter systems, potentially offering protective effects against neurodegeneration.
  • Anti-inflammatory Pathways : MTHIQ may modulate inflammatory pathways by affecting cytokine production and signaling pathways involved in inflammation.

Case Studies and Research Findings

StudyFindings
Bcl-2 Inhibition Study MTHIQ derivatives showed Ki values as low as 5.2 µM against Bcl-2 proteins and induced apoptosis in Jurkat cells .
Neuroprotective Activity THIQ analogs demonstrated protective effects against oxidative stress in neuronal cells .
Anti-inflammatory Effects Compounds exhibited significant reductions in pro-inflammatory cytokines in vitro .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)

InChI Key

KZFWIMQCWWZZAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

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